3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile
Description
3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile is a heterocyclic organic compound featuring a benzothiophene core substituted at the 3-position with a (4-chlorophenyl)methoxy group and at the 2-position with a nitrile moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in targeting protein-protein interactions or enzyme inhibition. The nitrile group enhances metabolic stability, while the chlorinated aromatic ring may influence binding affinity to hydrophobic pockets in biological targets .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNOS/c17-12-7-5-11(6-8-12)10-19-16-13-3-1-2-4-14(13)20-15(16)9-18/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKPIKZUZCBJAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C#N)OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromothiophene, under specific conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using 4-chlorophenylboronic acid in the presence of a palladium catalyst.
Methoxylation: The methoxy group is added through a nucleophilic substitution reaction using methanol and a suitable base.
Formation of the Carbonitrile Group: The carbonitrile group is introduced through a cyanation reaction, typically using a cyanide source such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted benzothiophenes.
Scientific Research Applications
3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize its properties, we compare it with structurally analogous compounds, focusing on synthetic pathways, physicochemical properties, and biological activity.
Structural Analogues
Key analogues include:
- 3-((4-Chloro-5-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2-formyl)phenoxy)methyl)benzonitrile (): Shares a chlorinated aromatic system and nitrile group but differs in core structure (benzodioxin vs. benzothiophene) and additional substituents (formyl and methyl groups).
- 2-Hydroxy-4-phenylthiophene-3-carbonitrile : Lacks the benzothiophene backbone and chlorophenylmethoxy group but retains the nitrile functionality.
Stability and Metabolic Profile
The nitrile group in both the target compound and ’s analogue resists hydrolysis under physiological conditions, improving metabolic stability. However, the benzodioxin core in ’s compound may confer susceptibility to oxidative metabolism via cytochrome P450 enzymes, whereas the benzothiophene’s sulfur atom could lead to sulfoxide formation.
Biological Activity
3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile (CAS: 303985-35-5) is an organic compound belonging to the class of benzothiophenes, characterized by a unique structure that includes a benzothiophene core, a chlorophenyl group, and a methoxy group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications.
- Molecular Formula : C16H10ClNOS
- Molar Mass : 299.77 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the carbonitrile group enhances its reactivity and stability, while the chlorophenyl and methoxy groups may improve binding affinity to target sites. This mechanism is crucial for mediating its pharmacological effects.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to selectively induce cytotoxic effects on melanoma cells. In one study, the compound demonstrated a 4.9-fold increase in cytotoxicity against human melanoma cells (VMM917) compared to normal cells, suggesting its potential as a novel candidate for melanoma therapy. The compound also induced cell cycle arrest at the S phase and reduced melanin content in treated cells, highlighting its multifaceted mechanism of action in cancer treatment .
Case Study: Melanoma Treatment
| Parameter | Result |
|---|---|
| Cytotoxicity (fold increase) | 4.9-fold increase |
| Cell Cycle Phase Arrest | S phase |
| Melanin Reduction | Significant decrease |
Antimicrobial Properties
In addition to its anticancer activity, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that compounds in this class can exhibit moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. These findings position the compound as a potential candidate for developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with related compounds can be insightful.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
